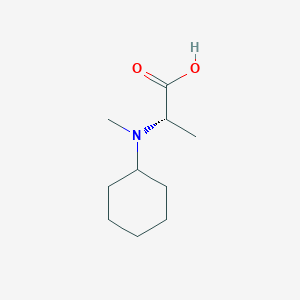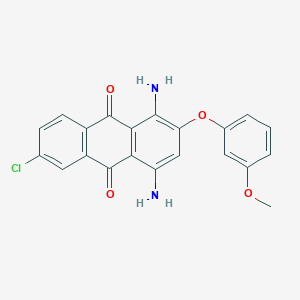
4-Iodo-3-methoxypyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-methoxypyridine hydrochloride is a halogenated heterocyclic compound with the molecular formula C6H6INO. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted by a methoxy group and an iodine atom, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methoxypyridine hydrochloride typically involves the iodination of 3-methoxypyridine. One common method includes the reaction of 3-methoxypyridine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methoxypyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed.
Oxidation and Reduction: Products include iodinated pyridines with different oxidation states.
Scientific Research Applications
4-Iodo-3-methoxypyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Iodo-3-methoxypyridine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-methoxypyridine
- 4-Iodo-6-methoxypyrimidine
- 6-Iodo-2,3-dimethoxypyridine
- 2-Bromo-4-iodo-3-methoxypyridine
Uniqueness
4-Iodo-3-methoxypyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its iodine and methoxy groups provide unique steric and electronic properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C6H7ClINO |
|---|---|
Molecular Weight |
271.48 g/mol |
IUPAC Name |
4-iodo-3-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C6H6INO.ClH/c1-9-6-4-8-3-2-5(6)7;/h2-4H,1H3;1H |
InChI Key |
MXIANXKBZOWALN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13138380.png)


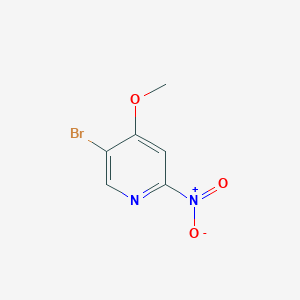
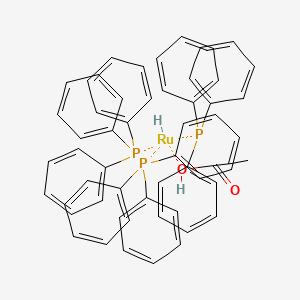
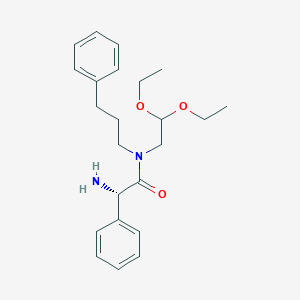
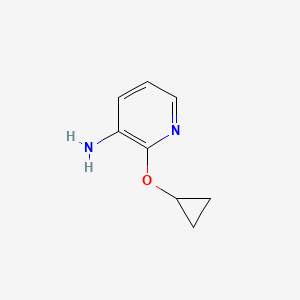
![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)



